2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile
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Overview
Description
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions:
Thioether Formation: The sulfanylmethyl group is introduced via a thioether formation reaction, typically involving the reaction of a thiol with a halomethyl derivative.
Nitrile Introduction: The benzonitrile moiety is introduced through a nucleophilic substitution reaction involving a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Studies: It can bind to specific proteins or nucleic acids, affecting their function and providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: A related compound with similar structural features but lacking the sulfanylmethyl and benzonitrile groups.
2-(Methylthio)-4-phenylpyrimidine: Another similar compound with a methylthio group instead of the sulfanylmethyl group.
6-Phenylpyrimidin-4(3H)-one: A compound with a similar pyrimidine core but different substituents.
Uniqueness
2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile is unique due to the presence of both the sulfanylmethyl and benzonitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-11-18(15-7-3-2-4-8-15)22-19(21-14)23-13-17-10-6-5-9-16(17)12-20/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOABVFHYRKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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